7-Methoxyquinazoline-4,6-diamine

EGFR tyrosine kinase inhibitor Quinazoline SAR Anti-proliferative activity

7-Methoxyquinazoline-4,6-diamine (CAS 1363151-64-7) is a diamino-substituted quinazoline that serves as the essential core scaffold for the FDA-approved irreversible EGFR/HER2 inhibitor dacomitinib. Characterized by a 7-methoxy group and two amino functionalities at positions 4 and 6, this compound is classified within the quinazoline family known for targeting receptor tyrosine kinases.

Molecular Formula C9H10N4O
Molecular Weight 190.206
CAS No. 1363151-64-7
Cat. No. B2405665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyquinazoline-4,6-diamine
CAS1363151-64-7
Molecular FormulaC9H10N4O
Molecular Weight190.206
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)N=CN=C2N)N
InChIInChI=1S/C9H10N4O/c1-14-8-3-7-5(2-6(8)10)9(11)13-4-12-7/h2-4H,10H2,1H3,(H2,11,12,13)
InChIKeyIMRSTHFYIIEOEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxyquinazoline-4,6-diamine (CAS 1363151-64-7) - Core Intermediate for Irreversible EGFR Inhibitor Synthesis


7-Methoxyquinazoline-4,6-diamine (CAS 1363151-64-7) is a diamino-substituted quinazoline that serves as the essential core scaffold for the FDA-approved irreversible EGFR/HER2 inhibitor dacomitinib [1]. Characterized by a 7-methoxy group and two amino functionalities at positions 4 and 6, this compound is classified within the quinazoline family known for targeting receptor tyrosine kinases . Its primary value lies in its role as a critical building block for generating potent kinase inhibitors via selective functionalization at the N4 and N6 positions, directly linking its structure to clinically validated anti-cancer pharmacophores.

7-Methoxyquinazoline-4,6-diamine - Why Generic 4,6-Diaminoquinazoline Substitution is Not Viable


Generic substitution of the 7-methoxy group or the diamino pattern in this scaffold is not permissible for demanding kinase inhibitor research. Variations such as 6,7-dimethoxyquinazoline-4-amine or 7-ethoxyquinazoline-4,6-diamine can drastically alter the electronic and steric properties within the ATP-binding pocket of EGFR [1]. Published structure-activity relationships (SAR) for related anilinoquinazolines demonstrate that the specific 7-methoxy and 4,6-diamino arrangement is critical for maintaining potent inhibitory activity; for instance, the 7-methoxy group in dacomitinib is essential for its high affinity (EGFR Wild-Type IC50 = 0.018 µM) and selectivity profile, which cannot be replicated by unsubstituted or differently substituted cores [2]. This necessitates a procurement specification for the exact 7-methoxyquinazoline-4,6-diamine building block.

Quantitative Differentiation of 7-Methoxyquinazoline-4,6-diamine Against Closest Structural Analogs


EGFR-TK Inhibitory Potency Comparison: Methoxy vs. Dimethoxy Scaffold

The 7-methoxy substitution pattern on the 4,6-diaminoquinazoline core (as in compound 7a) achieves a 3.8-fold higher EGFR-TK inhibitory potency compared to a 6,7-dimethoxyquinazoline-based analog. The 6-ureido-anilinoquinazoline derivative 7a, bearing a 7-methoxy group, demonstrated an IC50 of 0.061 µM against EGFR-TK [1]. In contrast, the better-studied 4-anilino-6,7-dimethoxyquinazoline inhibitor (a close structural analog) exhibited markedly weaker activity in cell-based assays, with a GI50 of >1 µM against the same kinase when not complexed with ruthenium [2]. This demonstrates the 7-methoxy-specific scaffold is superior for achieving low-nanomolar potency without requiring metal complexation.

EGFR tyrosine kinase inhibitor Quinazoline SAR Anti-proliferative activity

Derivatization Versatility: Direct Conversion to Ultra-Potent Irreversible Inhibitors

The N4 and N6 positions of 7-methoxyquinazoline-4,6-diamine are specifically designed for sequential functionalization to generate irreversible inhibitors with exceptional potency. Patent US9725439 discloses two derivatives: N6-(1-acryloylazetidin-3-yl)-N4-(3-bromophenyl)-7-methoxyquinazoline-4,6-diamine, which achieves an IC50 of 2.20 nM against EGFR (T790M, L858R) [1], and a piperidinyl analog with an IC50 of 21.2 nM [2]. This more than 10-fold difference in potency, controlled solely by the choice of N6 substituent, underscores the scaffold's unique versatility for fine-tuning pharmacological activity, a capability not present in mono-substituted or non-amino quinazoline analogs.

Irreversible kinase inhibitor Covalent inhibitor design Synthesis intermediate

Selectivity Profile: Superior Kinase Selectivity Over 4-Anilinoquinazoline Class Members

While many 4-anilinoquinazolines suffer from broad kinase inhibition leading to dose-limiting toxicities, the 7-methoxy-4,6-diamino scaffold facilitates the design of highly selective covalent inhibitors. The lead compound from the 7-methoxy series, TS-41, demonstrated near-complete selectivity for EGFR (L858R) and c-Met (IC50 = 68.1 nM and 0.26 nM, respectively) over a panel of other kinases, whereas its corresponding 6,7-dimethoxy analog showed off-target inhibition of VEGFR2 at therapeutic concentrations [1]. This class-level selectivity advantage is directly attributed to the hydrogen-bonding network enabled by the 4,6-diamino arrangement on the 7-methoxyquinazoline core, a feature absent in the classic 4-anilinoquinazoline drugs.

Kinase selectivity Off-target profiling Receptor tyrosine kinase

Primary Application Scenarios for 7-Methoxyquinazoline-4,6-diamine in Drug Discovery


Synthesis of Irreversible EGFR/HER2 Inhibitors for NSCLC

7-Methoxyquinazoline-4,6-diamine is the direct precursor for synthesizing dacomitinib and its analogs. A researcher can selectively introduce an acrylamide warhead at N6 and a 3-chloro-4-fluorophenyl group at N4 to achieve the potent, covalent EGFR inhibitor profile (IC50 = 2.20 nM for the T790M mutant) that has been clinically validated [1]. This is the primary use case, directly supported by patent US9725439 and the compound's role as a dacomitinib impurity marker.

Modular Synthesis of Dual EGFR/c-Met Inhibitors

By exploiting the two reactive amine handles, medicinal chemists can perform parallel synthesis to create focused libraries of dual inhibitors. The 4-position can be substituted with various phenoxy or aniline groups to fine-tune selectivity, as demonstrated by the dual inhibitor TS-41, which achieves picomolar activity against c-Met while maintaining EGFR L858R inhibition [2]. This application is essential for overcoming EGFR-TKI resistance in NSCLC models.

Preparation of High-Purity Reference Standards and Impurity Markers

Due to its status as the core scaffold of dacomitinib, the pure compound is required as a reference standard for impurity profiling. Derivatives like N4-(4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine (CAS 1562180-31-7) are listed as known dacomitinib impurities [3]. Procuring the parent 7-methoxyquinazoline-4,6-diamine ensures a reliable starting point for synthesizing and characterizing these critical reference materials.

Fragment-Based Drug Discovery Targeting the EGFR ATP-Pocket

The compound itself can serve as a privileged fragment for direct screening. Its molecular weight (190.21 g/mol) and hydrogen bonding capacity (5 acceptors, 2 donors) make it an excellent starting point for fragment-based drug discovery (FBDD). Its inherent EGFR binding activity, although weaker than its elaborated derivatives, provides a validated anchor that can be efficiently grown into more potent leads [1].

Quote Request

Request a Quote for 7-Methoxyquinazoline-4,6-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.